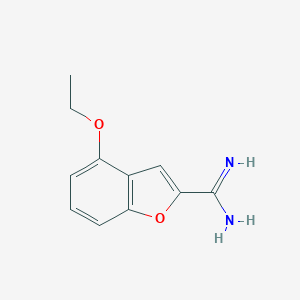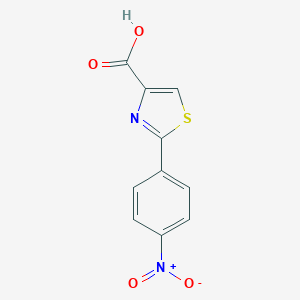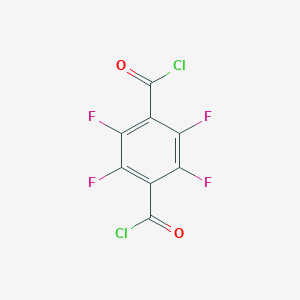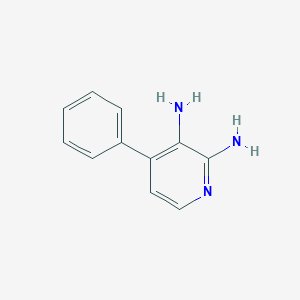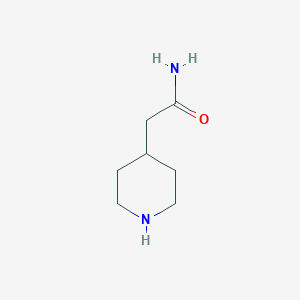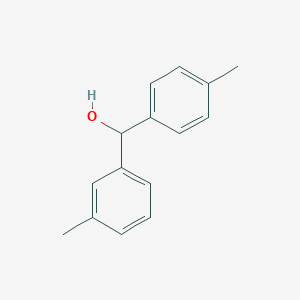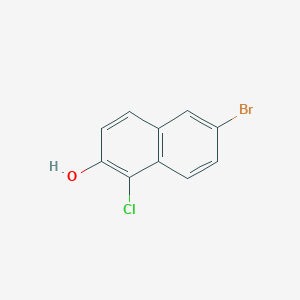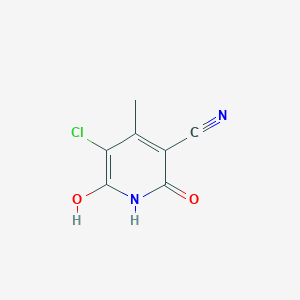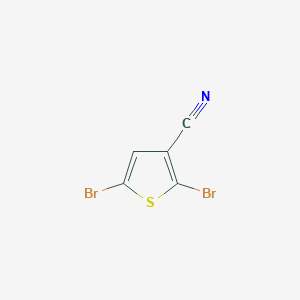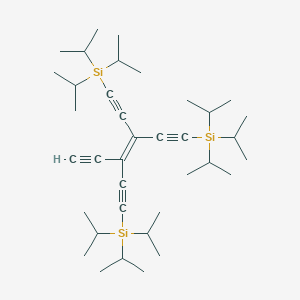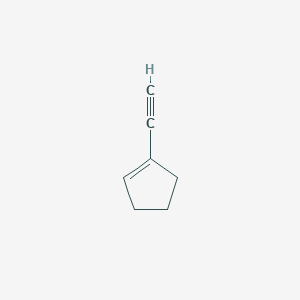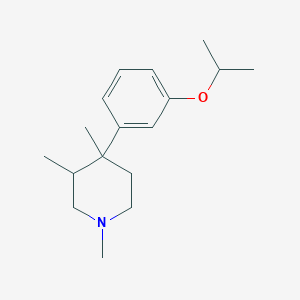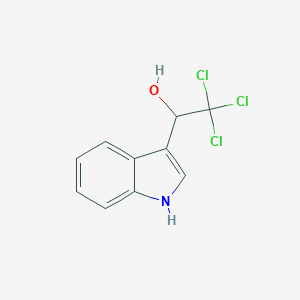
1H-Indole-3-methanol, alpha-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-methanol, alpha-(trichloromethyl)-, also known as indole-3-carbinol (I3C), is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. I3C has gained significant attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment.
Wirkmechanismus
The mechanism of action of I3C in cancer prevention and treatment is complex and not fully understood. However, it is believed that I3C can modulate various signaling pathways involved in cancer development and progression, including the estrogen receptor pathway, the aryl hydrocarbon receptor pathway, and the nuclear factor-kappa B pathway.
Biochemical and Physiological Effects:
I3C has been shown to have various biochemical and physiological effects in the body. For example, I3C can increase the activity of liver enzymes involved in detoxification, leading to the elimination of carcinogens and other harmful substances from the body. I3C can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using I3C in lab experiments is its low toxicity and high bioavailability. I3C is also relatively inexpensive and easy to obtain. However, one limitation of using I3C in lab experiments is its instability, as it can degrade quickly under certain conditions.
Zukünftige Richtungen
There are numerous future directions for research on I3C, particularly in the field of cancer prevention and treatment. One area of interest is the development of novel delivery systems for I3C, such as nanoparticles or liposomes, to improve its stability and bioavailability. Another area of interest is the identification of specific molecular targets of I3C in cancer cells, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to elucidate the potential role of I3C in other disease states, such as cardiovascular disease and diabetes.
Synthesemethoden
I3C can be synthesized through various methods, including the reaction of indole with formaldehyde and a strong acid, or the reaction of indole with chloroform in the presence of a base. However, the most common method of synthesis is through the hydrolysis of glucobrassicin, a glucosinolate found in cruciferous vegetables, by the enzyme myrosinase.
Wissenschaftliche Forschungsanwendungen
I3C has been extensively studied for its potential health benefits, particularly in cancer prevention and treatment. Numerous studies have shown that I3C can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. I3C has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
118171-42-9 |
|---|---|
Molekularformel |
C10H8Cl3NO |
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H8Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,9,14-15H |
InChI-Schlüssel |
KNHYQIDFVDXYRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)O |
Synonyme |
2,2,2-trichloro-1-(3-indolyl)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



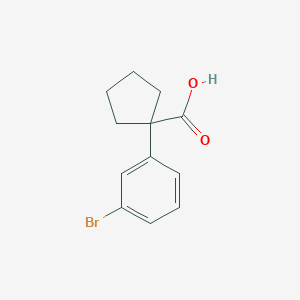
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
